molecular formula C24H23N3O2 B2557552 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide CAS No. 526190-66-9

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2557552
CAS No.: 526190-66-9
M. Wt: 385.467
InChI Key: UUCBNWVSRYPQTB-UHFFFAOYSA-N
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Description

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Biological Activity

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide, a compound within the piperazine family, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C24H23N3O2
CAS Number : 526190-66-9
IUPAC Name : this compound

The structure of this compound features a piperazine ring substituted with a benzoyl group and two phenyl groups. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The compound acts primarily as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is crucial in various neurological conditions where increased cholinergic activity is beneficial, such as Alzheimer's disease.

Interaction with Molecular Targets

  • Acetylcholinesterase Inhibition : Binds to the active site of the enzyme.
  • TRPV1 Antagonism : Exhibits antagonistic properties against the TRPV1 receptor, which is involved in pain perception and inflammation .

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds, including this compound, show significant antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria.

Anticancer Potential

Studies have demonstrated that this compound possesses anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The ability to modulate key signaling pathways related to cell survival makes it a candidate for further investigation in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Acetylcholinesterase InhibitionEnhances cholinergic neurotransmission
TRPV1 AntagonismModulates pain perception
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis in cancer cells

Case Study 1: Acetylcholinesterase Inhibition

A study highlighted that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This effect was linked to improved cognitive function in animal models of Alzheimer's disease.

Case Study 2: TRPV1 Antagonism

In a pharmacological evaluation, this compound showed promising results as a TRPV1 antagonist. The study reported reduced pain responses in models of inflammatory pain, suggesting potential applications in pain management therapies .

Properties

IUPAC Name

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c28-23(20-10-4-1-5-11-20)25-16-18-26(19-17-25)24(29)27(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCBNWVSRYPQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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